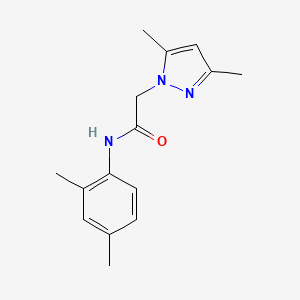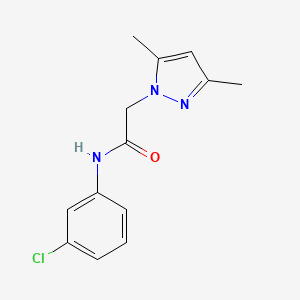
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine, also known as DFPM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. DFPM is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In
Mécanisme D'action
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine acts as a competitive inhibitor of several protein kinases, including EGFR, VEGFR, PKCδ, and GSK-3β. By binding to the ATP-binding site of these kinases, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activity of these kinases.
Biochemical and Physiological Effects:
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the proliferation and survival of cells by blocking the activity of EGFR and VEGFR. In addition, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammatory cells, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the activity of PKCδ and the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. In Alzheimer's disease, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the activity of GSK-3β, leading to a reduction in the phosphorylation of tau protein and the formation of neurofibrillary tangles.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of EGFR and VEGFR. Another area of interest is the study of the effects of 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine on other signaling pathways, such as the PI3K/Akt pathway. In addition, the potential applications of 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine in the treatment of other diseases, such as diabetes and cardiovascular disease, could be explored. Finally, the development of new drug delivery systems for 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine could improve its solubility and reduce its potential toxicity.
Méthodes De Synthèse
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-chloro-6-methylpyrimidine-4-carboxylic acid followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then subjected to a deprotection reaction to yield 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine.
Applications De Recherche Scientifique
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been extensively studied for its potential applications in the treatment of cancer, inflammatory diseases, and other conditions. Several studies have shown that 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can inhibit the proliferation of cancer cells by blocking the activity of EGFR and VEGFR. In addition, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to have anti-inflammatory effects by inhibiting the activity of the protein kinase C delta (PKCδ) and the NF-κB pathway. 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of the tau protein kinase GSK-3β.
Propriétés
IUPAC Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWTUUSLNSPYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)

![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)